molecular formula C30H29NO5S3 B407118 3',5-DIETHYL 5',5'-DIMETHYL-6'-(2-PHENYLACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE

3',5-DIETHYL 5',5'-DIMETHYL-6'-(2-PHENYLACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE

Cat. No.: B407118
M. Wt: 579.8g/mol
InChI Key: FJFCVBFFODTWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound featuring a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro structure: This is achieved through a series of cyclization reactions.

    Introduction of the phenylacetyl group: This step involves acylation reactions using phenylacetyl chloride.

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding esters or ethers.

Scientific Research Applications

Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2-dimethyl-3-(phenylacetyl)-2,3-dihydrospiro[1,3-dioxole-4,1’-quinoline]-5,6-dicarboxylate
  • Diethyl 4,4-dimethyl-5-(phenylacetyl)-4,5-dihydrospiro[1,3-dioxane-2,1’-quinoline]-6,7-dicarboxylate

Uniqueness

Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is unique due to its spiro structure and the presence of both dithiole and thiopyrano rings. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C30H29NO5S3

Molecular Weight

579.8g/mol

IUPAC Name

diethyl 5',5'-dimethyl-6'-(2-phenylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

InChI

InChI=1S/C30H29NO5S3/c1-5-35-27(33)22-17-30(37-18-23(39-30)28(34)36-6-2)25-20-14-10-11-15-21(20)31(29(3,4)26(25)38-22)24(32)16-19-12-8-7-9-13-19/h7-15,17-18H,5-6,16H2,1-4H3

InChI Key

FJFCVBFFODTWHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)CC5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)CC5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC

Origin of Product

United States

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